4-Amino-5-chloropyridin-2-OL (CAS 1227595-33-6) is a highly specialized halogenated heterocyclic intermediate utilized in the synthesis of complex active pharmaceutical ingredients (APIs), including non-steroidal mineralocorticoid receptor (MR) antagonists and kinase inhibitors [1]. Featuring a 2-pyridone core with a 4-amino group and a 5-chloro substituent, this compound serves as a critical bioisosteric analog to 4-amino-5-methylpyridin-2-ol (the key precursor for finerenone) [2]. In procurement and process chemistry, it is selected for its dual utility: acting as a metabolically stable structural motif that resists CYP450 oxidation, and providing a reactive halogen handle for transition-metal-catalyzed cross-coupling reactions during late-stage functionalization [3].
Substituting 4-Amino-5-chloropyridin-2-OL with its 5-methyl counterpart (CAS 95306-64-2) or the unsubstituted 4-amino-2-pyridone fundamentally alters both the synthetic processability and the pharmacological profile of the resulting API [1]. The 5-methyl analog is highly susceptible to benzylic oxidation in vivo, which can lead to rapid clearance of the final drug, whereas the 5-chloro group effectively blocks this metabolic liability [2]. Furthermore, from a process chemistry perspective, the 5-methyl and unsubstituted analogs lack a reactive site at the C5 position, completely preventing their use in Suzuki-Miyaura or Buchwald-Hartwig cross-coupling workflows [3]. Consequently, utilizing non-chlorinated substitutes results in synthetic dead-ends when C5-derivatization is required and compromises the pharmacokinetic stability of the final formulation.
In the development of dihydropyridine and pyridone-based APIs, substituting a C5-methyl group with a C5-chloro group is a validated strategy to improve metabolic half-life [1]. While 5-methylpyridone derivatives (such as finerenone precursors) are susceptible to rapid CYP450-mediated benzylic oxidation, the 5-chloro bioisostere (4-Amino-5-chloropyridin-2-OL) completely blocks oxidation at this site [2]. This substitution extends the in vitro microsomal half-life of downstream APIs by preventing the formation of inactive carboxylic acid metabolites.
| Evidence Dimension | Susceptibility to C5-Oxidation |
| Target Compound Data | 4-Amino-5-chloropyridin-2-OL (Oxidation blocked at C5) |
| Comparator Or Baseline | 4-Amino-5-methylpyridin-2-ol (Highly susceptible to benzylic oxidation) |
| Quantified Difference | Complete elimination of C5-metabolic lability |
| Conditions | In vitro hepatic microsomal stability assays for downstream APIs |
Procuring the 5-chloro analog is essential for developing APIs that require extended pharmacokinetic half-lives without sacrificing the steric profile of the pyridone core.
4-Amino-5-chloropyridin-2-OL provides a critical synthetic advantage over unsubstituted 4-amino-2-pyridone by acting as an electrophilic partner in transition-metal-catalyzed cross-coupling reactions [1]. The C5-chlorine atom allows for direct Suzuki-Miyaura coupling with arylboronic acids or Buchwald-Hartwig aminations, facilitating the rapid generation of C5-aryl or C5-amino derivatives [2]. Unsubstituted or 5-methyl analogs are completely inert under these catalytic conditions, requiring multi-step pre-functionalization that reduces overall yield and increases process complexity.
| Evidence Dimension | Direct Cross-Coupling Compatibility at C5 |
| Target Compound Data | 4-Amino-5-chloropyridin-2-OL (Directly compatible with Pd-catalyzed coupling) |
| Comparator Or Baseline | Unsubstituted 4-amino-2-pyridone (Inert; requires pre-halogenation) |
| Quantified Difference | Eliminates 1-2 synthetic steps in C5-derivatization |
| Conditions | Standard Pd-catalyzed Suzuki-Miyaura or Buchwald-Hartwig reaction conditions |
Buyers synthesizing complex C5-substituted pyridones must select the 5-chloro analog to streamline synthetic routes and improve overall process yields.
The incorporation of the highly electronegative chlorine atom at the C5 position significantly alters the physicochemical properties of the pyridone core compared to the 5-methyl analog [1]. The electron-withdrawing effect of the chlorine lowers the pKa of both the 4-amino group and the 2-pyridone NH, which strengthens their capacity to act as hydrogen bond donors in target receptor pockets [2]. Additionally, the chlorine atom increases the overall lipophilicity (logP) of the intermediate, which translates to improved membrane permeability for the final API compared to the more hydrophilic des-chloro baseline.
| Evidence Dimension | Inductive Effect on Core pKa and logP |
| Target Compound Data | 4-Amino-5-chloropyridin-2-OL (Lowered pKa, enhanced H-bond donor strength, higher logP) |
| Comparator Or Baseline | 4-Amino-5-methylpyridin-2-ol (Higher pKa, weaker H-bond donor, lower logP) |
| Quantified Difference | Significant reduction in pKa and increase in lipophilicity due to strong electron-withdrawing effect of Cl |
| Conditions | Physicochemical profiling of pyridone-based APIs |
Procuring the chlorinated building block is critical for optimizing the target binding affinity and cellular permeability of the resulting pharmaceutical candidate.
As a direct bioisosteric replacement for the finerenone precursor (4-amino-5-methylpyridin-2-ol), this compound is the optimal starting material for developing novel non-steroidal MR antagonists with improved metabolic stability and altered binding kinetics [1].
The C5-chloro handle makes this compound ideal for medicinal chemistry programs requiring rapid synthesis of diverse C5-aryl or C5-heteroaryl pyridone derivatives via Suzuki-Miyaura cross-coupling, streamlining SAR exploration [2].
In drug design where the pKa of the pyridone core must be precisely modulated to achieve optimal hydrogen bonding within a target protein's hinge region, the 5-chloro analog provides the necessary electron-withdrawing properties that methyl or unsubstituted analogs lack [3].